8-((2,5-Dimethylphenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
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Overview
Description
8-((2,5-Dimethylphenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is a complex organic compound characterized by its unique spirocyclic structure. This compound features a combination of sulfonyl groups, a thiophene ring, and a diazaspirodecane core, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-((2,5-Dimethylphenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Spirocyclic Core: This step involves the cyclization of appropriate precursors to form the spirocyclic structure.
Introduction of Sulfonyl Groups: Sulfonylation reactions are carried out using reagents like sulfonyl chlorides in the presence of a base.
Attachment of the Thiophene Ring:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the sulfonyl groups, potentially converting them to sulfides.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts like palladium for coupling reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding spirocyclic systems and their behavior in various chemical reactions.
Biology
In biological research, the compound’s potential as a bioactive molecule is explored. Its structural features may interact with biological targets, making it a candidate for drug discovery and development.
Medicine
The compound’s potential therapeutic applications are investigated, particularly in the context of its sulfonyl and thiophene moieties, which are known to exhibit pharmacological activities.
Industry
In the industrial sector, the compound may be used in the development of new materials, catalysts, or as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 8-((2,5-Dimethylphenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl groups can form strong interactions with amino acid residues, while the spirocyclic structure may enhance binding affinity and specificity. The thiophene ring can participate in π-π interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
- 8-((2,5-Dimethylphenyl)sulfonyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
- 8-((2,5-Dimethylphenyl)sulfonyl)-4-(furan-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
Uniqueness
Compared to similar compounds, 8-((2,5-Dimethylphenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane stands out due to the presence of the thiophene ring, which imparts unique electronic and steric properties. This can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.
Biological Activity
The compound 8-((2,5-Dimethylphenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is a complex organic molecule that falls within the category of diazaspiro compounds. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including antihypertensive, anti-inflammatory, and potential anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
This structure includes:
- Sulfonyl groups : Contributing to its reactivity and interaction with biological targets.
- Thiophene ring : Known for its role in enhancing pharmacological properties.
- Diazaspiro framework : Imparts unique steric and electronic characteristics.
Biological Activity Overview
The biological activity of diazaspiro compounds has been extensively studied, particularly their effects on various physiological systems. The following sections summarize key findings related to the specific compound .
Antihypertensive Activity
Research has indicated that compounds similar to this compound exhibit significant antihypertensive effects. A study focusing on related diazaspiro derivatives demonstrated that these compounds act as alpha-adrenoceptor antagonists, effectively lowering blood pressure in hypertensive models such as spontaneously hypertensive rats (SHR) .
Compound | Mechanism of Action | Blood Pressure Effect |
---|---|---|
8-[2-(3-indolyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decane | Alpha 1-adrenoceptor antagonist | Significant reduction in SHR |
3-methyl-8-[2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl]-1-oxa-3,8-diazaspiro[4.5]decane | Mixed alpha and beta blocker | Lowered blood pressure with minimal orthostatic hypotension risk |
Anti-inflammatory Activity
In addition to antihypertensive properties, diazaspiro compounds have shown anti-inflammatory effects. The incorporation of sulfonyl groups enhances their ability to modulate inflammatory pathways. Studies have suggested that these compounds may inhibit pro-inflammatory cytokines and reduce edema in animal models .
Anticancer Activity
Emerging research indicates potential anticancer properties of similar diazaspiro compounds. For instance, some derivatives have been identified as inhibitors of soluble epoxide hydrolase (sEH), which plays a role in cancer progression through the regulation of fatty acid metabolism . The inhibition of sEH has been linked to reduced tumor growth in preclinical studies.
Case Studies and Experimental Findings
Several studies have explored the biological activity of structurally related compounds:
- Synthesis and Evaluation : A series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decanes were synthesized and evaluated for their antihypertensive activity. The most active derivatives were those substituted at the 4-position .
- In Vivo Studies : In vivo experiments demonstrated that certain diazaspiro derivatives significantly reduced mean arterial pressure in SHRs without causing adverse effects like orthostatic hypotension .
- Molecular Docking Studies : Computational studies using molecular docking techniques revealed that these compounds bind effectively to target receptors involved in hypertension and inflammation, suggesting a mechanism for their biological effects .
Properties
IUPAC Name |
8-(2,5-dimethylphenyl)sulfonyl-4-thiophen-2-ylsulfonyl-1-oxa-4,8-diazaspiro[4.5]decane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5S3/c1-15-5-6-16(2)17(14-15)28(22,23)20-9-7-19(8-10-20)21(11-12-26-19)29(24,25)18-4-3-13-27-18/h3-6,13-14H,7-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIUGVRPLAFXFQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCC3(CC2)N(CCO3)S(=O)(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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